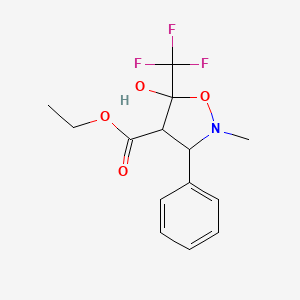

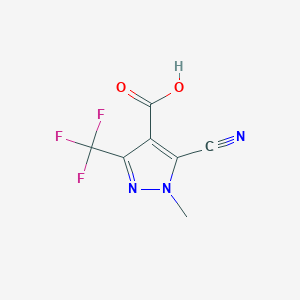

Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)tetrahydro-4-isoxazolecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)tetrahydro-4-isoxazolecarboxylate, is a multifaceted molecule that has been the subject of various synthetic studies. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing valuable insights into the chemistry of such molecules.

Synthesis Analysis

The synthesis of related isoxazole compounds has been explored through various methods. For instance, ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate was prepared via a regioselective 1,3-dipolar cycloaddition, demonstrating the influence of substitution on the regiochemistry and yield of the cycloaddition process . Additionally, the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate was achieved using a high yielding procedure involving the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride . These methods highlight the versatility of synthetic approaches to isoxazole derivatives.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been elucidated using techniques such as X-ray single crystal diffraction. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing dihedral angles and stabilizing intermolecular interactions . Although not the exact compound , this study provides a framework for understanding the structural aspects of similar isoxazole carboxylates.

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions. The synthesis of condensed pyrazoles from ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates through Pd-catalyzed cross-coupling reactions exemplifies the reactivity of such compounds . Moreover, the unexpected formation of a tetracyclic system from a pyrazole derivative underlines the potential for complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups can significantly affect these properties. For instance, the crystal packing of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is stabilized by weak intermolecular hydrogen-bonding interactions, which are crucial for the solid-state properties of the compound . Additionally, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate showcases the introduction of cyano groups, which can alter both the reactivity and physical properties of the molecule .

Aplicaciones Científicas De Investigación

Biomimetic Synthesis

Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, closely related to the chemical , has been utilized in the efficient synthesis of biomimetic compounds. This synthesis, suitable for large-scale use, is a starting point for the convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Synthesis of Novel Compounds

Ethyl 2-cyano-3-ethoxyacrylate, a compound similar to the one , has been used to react with various derivatives to synthesize new thiazole compounds with potential antibacterial activities (Qiu Li-ga, 2015).

Synthesis of Fluorescent Molecules

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which shares structural similarities, was synthesized and utilized to create novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Development of Anti-inflammatory Prodrugs

The compound 3-carboxyisoxazole, related to the chemical , was synthesized and evaluated as a prodrug for anti-inflammatory agents (Patterson, Cheung, & Ernest, 1992).

Synthesis of Isoxazole Derivatives

Efforts were made to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate through regioselective 1,3-dipolar cycloaddition, demonstrating the potential of these compounds in chemical synthesis and drug development (Schmidt et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential use in materials science or chemistry .

Propiedades

IUPAC Name |

ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-3-21-12(19)10-11(9-7-5-4-6-8-9)18(2)22-13(10,20)14(15,16)17/h4-8,10-11,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJBXFOTOHOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N(OC1(C(F)(F)F)O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)tetrahydro-4-isoxazolecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

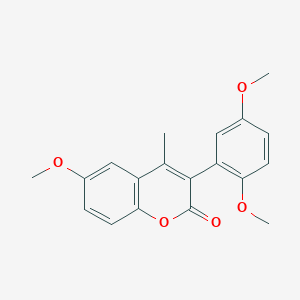

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

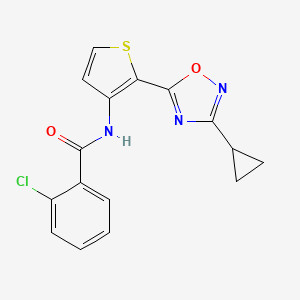

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)

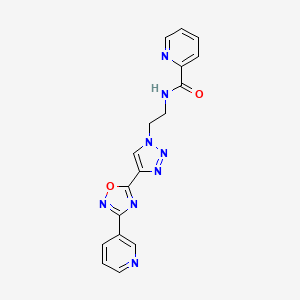

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)